- Improved processes for the preparation of gemcitabine hydrochloride, India, , ,
Cas no 95058-81-4 (Gemcitabine)
Gemcitabine Chemical and Physical Properties
Names and Identifiers
-
- Gemcitabine
- 2'-DEOXY-2',2'-DIFLUOROCYTIDINE
- 4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- GEMCITABINE HCL USP
- 2'-Deoxy-2',2'-difluro cytidine Hydrochloride
- 2'-Deoxy-2',2'-difluoro-D-cytidine
- 2''-DEOXY-2'',2''-DIFLUOROCYTIDINE(GEMCITABINE)
- 2',2'-Difluorodeoxycytidine
- 1-(2-deoxy-2,2-difluoro-β-D-erythropentofuranosyl)cytosine
- Gemcitabine (as HCl)
- Gemcitabine(dFdC, dFdCyd,LY-188011,NSC 613327)
- LY 188011
- LY-188011
- NSC 613327
- Cytidine, 2'-deoxy-2',2'-difluoro-
- Gamcitabine
- DFdCyd
- dFdC
- LY188011
- Gemcitabinum [INN-Latin]
- Gemcitabina [INN-Spanish]
- 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
- DDFC
- B76N6SBZ8R
- 2',2'-difluoro-2'-deoxycytidine
- 4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- SDUQYLNI
- 2′-Deoxy-2′,2′-difluorocytidine (ACI)
- 2′,2′-Difluoro-2′-deoxycytidine
- 2′,2′-Difluorodeoxycytidine
- Folfugem
- Gemcel
- GemLip
- Zefei
- CCG-221183
- UNII-B76N6SBZ8R
- BRD-K15108141-001-06-6
- CHEMBL888
- DTXSID3040487
- MFCD00869720
- SR-05000001491-1
- BCP9000721
- SR-05000001491-2
- 2'-Deoxy-.beta.-D-2',2'-difluorocytidine
- D02368
- GEMCITABINE [WHO-DD]
- NS00000342
- GEMCITABINE [VANDF]
- SR-05000001491
- NSC-613327
- Cytidine, 2'-deoxy-2',2'-difluoro-2'-Deoxy-.beta.-D-2',2'-difluorocytidine
- C07650
- G0544
- 95058-81-4 (free base)
- 95058-81-4
- 4-AMINO-1-[(2R,4R,5R)-3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE
- Q414143
- GEMCITABINE [INN]
- 2`-Deoxy-2`,2`-difluorocytidine
- 103882-84-4
- BRD-K15108141-001-08-2
- AB01274777_06
- BDBM429521
- 2vpp
- HMS2089P10
- HY-17026
- SW199649-2
- AKOS015920303
- 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl) tetrahydrofuran-2-yl]-1H-pyrimidin-2-one
- GTPL4793
- 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
- BP-58640
- GS-3582
- NCGC00168784-08
- 2',2'-DiF-dC
- AB01274777_05
- DL-215
- CHEBI:175901
- C9H11F2N3O4
- 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- EN300-267822
- J-001056
- CCRIS 8984
- Z1741982024
- 4pd5
- GEMCITABINE [HSDB]
- GEMCITABINE [MI]
- NCGC00168784-12
- HSDB 7567
- SCHEMBL4295
- 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Gemcitabine (USAN/INN)
- med.21724, Compound Gemcitabine
- AB01274777-02
- DB00441
- BCPP000219
- GLXC-04598
- 2'deoxy-2',2'-difluorocytidine
- GEMCITABINE [USAN]
- CS-0643
- BRD-K15108141-001-04-1
- AB01274777-01
- s1714
- NCGC00168784-02
- Gemcitabine free base
- HMS3715N07
- Gemcitabine [USAN:INN:BAN]
- gemcitabine (Gemzar)
- Gemzar (hydrochloride)
- Gemcitabinum
- Gemcitabina
-
- MDL: MFCD00869720
- Inchi: 1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1
- InChI Key: SDUQYLNIPVEERB-QPPQHZFASA-N
- SMILES: FC1([C@H](O)[C@@H](CO)O[C@H]1N1C=CC(N)=NC1=O)F
Computed Properties
- Exact Mass: 263.071762
- Monoisotopic Mass: 263.071762
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1.5
- Topological Polar Surface Area: 108
Experimental Properties
- Color/Form: Powder
- Density: 1.84
- Melting Point: 217.0 to 222.0 deg-C
- Boiling Point: 482.7°C at 760 mmHg
- Flash Point: 245.7 °C
- Refractive Index: 1.652
- Solubility: 生物体外In Vitro:DMSO溶解度≥ 103.3 mg/mL(392.48 mM)Ethanol : 3.33 mg/mL(12.65 mM;Need ultrasonic)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 110.60000
- LogP: -0.70740
- Specific Rotation: +65° to 71° (c=1, MeOH)
- λmax: 268(EtOH)(lit.)
- Merck: 4386
Gemcitabine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319-H361
- Warning Statement: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Hazard Category Code: R21: harmful in contact with skin. R46: may cause genetic damage. R62: risk of weakening reproductive capacity. R63: may harm unborn infants. R36/38: irritating to eyes and skin.
- Safety Instruction: S25: avoid contact with eyes. S26: in case of contact with eyes, immediately flush with plenty of water and send to a doctor for treatment. S53: avoid exposure - read the special instructions before use. S36/37: wear appropriate protective clothing and gloves.
- RTECS:HA3835000
-
Hazardous Material Identification:
- Toxicity:LD10 i.v. in rats: 200 mg/m2 (Abbruzzese)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Gemcitabine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0544-1G |
Gemcitabine |
95058-81-4 | 98.0%(LC) | 1G |
¥790.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IZ714-5g |
Gemcitabine |
95058-81-4 | 98% | 5g |
¥438.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IZ714-1g |
Gemcitabine |
95058-81-4 | 98% | 1g |
¥120.0 | 2022-06-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY097030-1g |
4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
95058-81-4 | ≥98% | 1g |
¥40.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY097030-5g |
4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
95058-81-4 | ≥98% | 5g |
¥186.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY097030-10g |
4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
95058-81-4 | ≥98% | 10g |
¥372.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY097030-25g |
4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
95058-81-4 | ≥98% | 25g |
¥930.00 | 2025-04-11 | |
| TRC | G305028-100mg |
Gemcitabine |
95058-81-4 | 100mg |
$ 51.00 | 2023-09-07 | ||
| TRC | G305028-250mg |
Gemcitabine |
95058-81-4 | 250mg |
$ 63.00 | 2023-09-07 | ||
| TRC | G305028-500mg |
Gemcitabine |
95058-81-4 | 500mg |
$75.00 | 2023-05-18 |
Gemcitabine Production Method
Production Method 1
Production Method 2
- Improved process of for the industrial preparation of 2',2'-difluoronucleosides, World Intellectual Property Organization, , ,
Gemcitabine Raw materials
- N-[1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide
- Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-bis(3-fluorobenzoate)
Gemcitabine Preparation Products
Gemcitabine Suppliers
Gemcitabine Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Gemcitabine
Gemcitabine (CAS No. 95058-81-4): A Comprehensive Overview in Modern Chemotherapy
Gemcitabine, chemically designated as 2',2'-difluorodeoxycytidine, is a significant nucleoside analog widely utilized in the realm of oncology. With the CAS No. 95058-81-4, this compound has garnered substantial attention for its role in treating various forms of cancer, particularly pancreatic, breast, ovarian, and bladder cancers. The unique structural and chemical properties of Gemcitabine contribute to its efficacy in inhibiting DNA replication and transcription, thereby impeding cancer cell proliferation.
The mechanism of action for Gemcitabine revolves around its phosphorylation by deoxycytidine kinase (dCK) to form its active triphosphate form, dFdCTP. This triphosphate inhibits thymidylate synthase (TS), an essential enzyme in DNA synthesis, leading to the accumulation of dFdCMP and subsequent inhibition of DNA replication. Furthermore, dFdCTP can also incorporate into DNA strands, causing misincorporation and disrupting DNA function.
Recent advancements in the field have highlighted the potential of Gemcitabine in combination therapies. A notable study published in *Nature Medicine* demonstrated that the concurrent use of Gemcitabine with immune checkpoint inhibitors significantly enhances antitumor immunity and improves survival rates in pancreatic cancer patients. This synergistic effect is attributed to the ability of Gemcitabine to sensitize tumor cells to immune attack by disrupting their DNA integrity.
Another groundbreaking research area involves the development of novel formulations of Gemcitabine to improve its bioavailability and reduce systemic toxicity. Liposomal encapsulation has emerged as a promising approach, allowing for targeted delivery and sustained release of the drug at tumor sites. Preliminary clinical trials have shown that liposomal-encapsulated Gemcitabine not only improves therapeutic efficacy but also minimizes adverse effects commonly associated with traditional chemotherapy regimens.
The role of Gemcitabine in personalized medicine is also gaining traction. Genomic profiling has identified specific biomarkers that predict response to Gemcitabine therapy. For instance, tumors with high levels of thymidylate synthase (TS) expression are more susceptible to the inhibitory effects of dFdCTP. This insight has enabled oncologists to tailor treatment plans based on individual patient profiles, thereby optimizing outcomes.
Emerging research also explores the potential of Gemcitabine in non-malignant conditions. Studies have indicated its role in modulating inflammatory pathways, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis. While further research is needed to fully elucidate these mechanisms, the versatility of Gemcitabine extends beyond oncology, suggesting broad therapeutic applications.
The synthesis and purification of Gemcitabine (CAS No. 95058-81-4) adhere to stringent quality control measures to ensure pharmaceutical-grade purity and stability. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound's integrity throughout the manufacturing process. These rigorous standards guarantee that patients receive a consistent and effective treatment regimen.
In conclusion, Gemcitabine, with its unique chemical profile and multifaceted mechanisms of action, continues to be a cornerstone in modern chemotherapy. The integration of innovative delivery systems, combination therapies, and personalized medicine approaches further underscores its significance in cancer treatment. As research progresses, the full therapeutic potential of this remarkable compound is expected to expand, offering new hope for patients worldwide.
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